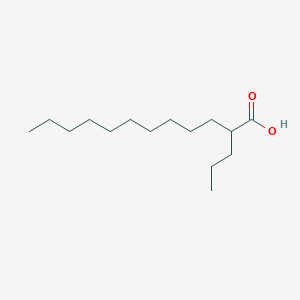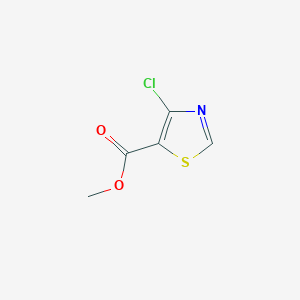
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Descripción general
Descripción
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, also known as 3-APB, is a compound with a wide range of applications in biochemistry and physiology. It is a type of benzoic acid derivative with a pyrazole ring attached to its aromatic ring. 3-APB is an important intermediate in the synthesis of many other compounds, including drugs and dyes. Furthermore, it has been used as a research tool in various biochemical and physiological studies.
Mecanismo De Acción
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. Furthermore, it has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds, such as aldehyde dehydrogenase and xanthine oxidase.
Biochemical and Physiological Effects
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid has been found to have a variety of biochemical and physiological effects. Specifically, it has been found to reduce oxidative stress, inflammation, and apoptosis in human cells. It has also been found to reduce the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. Furthermore, it has been found to reduce the activity of other enzymes involved in the metabolism of drugs and other compounds, such as aldehyde dehydrogenase and xanthine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Furthermore, it has a wide range of applications in biochemistry and physiology. However, it has several limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to obtain in large quantities. Furthermore, it can be difficult to control its concentration in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid. One potential direction is the development of new methods for synthesizing 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid. Another potential direction is the development of new applications for 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid in biochemistry and physiology. Additionally, there is potential for further research into the biochemical and physiological effects of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, as well as its effects on drug metabolism and drug-drug interactions. Finally, there is potential for further research into the advantages and limitations of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid for use in laboratory experiments.
Aplicaciones Científicas De Investigación
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid has been used as a research tool in a variety of biochemical and physiological studies. It has been used to study the effects of oxidative stress, inflammation, and apoptosis in human cells. It has also been used to study the effects of cell metabolism and protein expression in various organisms. Furthermore, it has been used to study the effects of drug metabolism and drug-drug interactions.
Propiedades
IUPAC Name |
3-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-5-12-9(2)15-16(13(12)17)11-7-4-6-10(8-11)14(18)19/h3-4,6-8,15H,1,5H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVHGMWYFXIOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)


![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)
![2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine](/img/structure/B3071890.png)
![4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B3071898.png)





![[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071934.png)

